molecular formula C22H21N3O2 B2592275 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 637754-50-8

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2592275
CAS No.: 637754-50-8
M. Wt: 359.429
InChI Key: UWPOITPDAWEQPG-UHFFFAOYSA-N
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Description

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a complex organic compound that features a benzimidazole core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with furan-2-carboxaldehyde to form the benzimidazole core. This intermediate is then reacted with N-isopropyl-N-phenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts such as Cu(II) complexes are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the benzimidazole core can lead to various reduced benzimidazole derivatives .

Scientific Research Applications

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as thiabendazole and albendazole, which are known for their antiparasitic activities.

    Furan derivatives: Including furanones and furfurals, which have diverse applications in medicinal chemistry.

Uniqueness

2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its combined benzimidazole and furan structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(furan-2-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-16(2)25(17-9-4-3-5-10-17)21(26)15-24-19-12-7-6-11-18(19)23-22(24)20-13-8-14-27-20/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPOITPDAWEQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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